molecular formula C11H13N5O3 B2792395 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232781-75-7

4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid

Cat. No.: B2792395
CAS No.: 1232781-75-7
M. Wt: 263.257
InChI Key: IQJXNVDTJNBMJT-UHFFFAOYSA-N
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Description

This compound is a derivative of an amino acid, as it contains an amino group (-NH2), a carboxyl group (-COOH), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The presence of the tetrazol group (a ring of 2 carbon and 3 nitrogen atoms) suggests that this compound might have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amino acid precursor with a compound containing the tetrazol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a tetrazol group attached to the 4th carbon of a butanoic acid, and a phenyl group with an amino and a hydroxy substituent attached to the 5th carbon of the tetrazol ring .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. The amino and carboxyl groups might participate in acid-base reactions, the tetrazol group might be involved in nucleophilic or electrophilic substitution reactions, and the phenyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be solid at room temperature, and its solubility would depend on the pH of the solution .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the amino and carboxyl groups could be involved in interactions with proteins or other biomolecules .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use it only in a well-ventilated area .

Properties

IUPAC Name

4-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-8-6-7(3-4-9(8)17)11-13-15-16(14-11)5-1-2-10(18)19/h3-4,6,17H,1-2,5,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJXNVDTJNBMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(N=N2)CCCC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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